molecular formula C11H11NO2 B1374960 2-Azetidinone, 1-(3-acetylphenyl)- CAS No. 844902-62-1

2-Azetidinone, 1-(3-acetylphenyl)-

Cat. No. B1374960
CAS RN: 844902-62-1
M. Wt: 189.21 g/mol
InChI Key: SYXZFPHDSAVEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Azetidinone, 1-(3-acetylphenyl)-” is a cyclic organic compound with a molecular weight of 189.21 g/mol . It is also known as (RS)-3-(acetylsalicyloylamino)-1-ethylpyrrolidin-2-one. Azetidinones are considered versatile nuclei possessing various biological activities, mainly antimicrobial and antifungal activity .


Synthesis Analysis

Azetidinones can be synthesized from phenothiazine in four steps . The process involves a formal [2 + 2] cycloaddition between Schiff bases and the aryloxyketene, which is generated in situ in the key step . A zwitterionic intermediate is formed from the attack of the nitrogen atom of imine to the carbonyl of ketene. The electrocyclic reaction of this intermediate results in the formation of trans-β-lactams .


Molecular Structure Analysis

The molecular structure of “2-Azetidinone, 1-(3-acetylphenyl)-” can be represented by the InChI code: 1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 . The structure is also available as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azetidinone, 1-(3-acetylphenyl)-” include a molecular weight of 189.21 g/mol . The compound is a powder .

Scientific Research Applications

Antimicrobial Agents

“1-(3-acetylphenyl)azetidin-2-one” derivatives have been explored for their potential as antimicrobial agents. The structural similarity to β-lactam antibiotics, which are critical in fighting bacterial infections, suggests that these compounds could be synthesized and modified to enhance their antimicrobial properties .

Anti-Mitotic Compounds

Research has indicated that certain azetidin-2-ones exhibit anti-mitotic activity, which could be harnessed in the development of anti-cancer therapies. These compounds interfere with cell division, making them potential candidates for targeting rapidly dividing cancer cells .

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, which feature two rings sharing a single atom, have significant medicinal properties. “1-(3-acetylphenyl)azetidin-2-one” can serve as a building block in the synthesis of spirocyclic β-lactams, contributing to the development of new therapeutic agents .

β-Lactam Synthon Method

The β-lactam ring of “1-(3-acetylphenyl)azetidin-2-one” makes it a versatile synthon for constructing complex molecules. This method has been used to synthesize amino acids, alkaloids, and toxoids with potential biological activities .

Green Chemistry Synthesis

The compound has been utilized in green chemistry approaches for synthesizing pyrrole-substituted azetidinones. These methods emphasize environmentally friendly processes, such as using catalytic amounts of molecular iodine under microwave irradiation .

Peptidomimetic Applications

Azetidines are considered excellent amino acid surrogates due to their structural features. “1-(3-acetylphenyl)azetidin-2-one” could be used in the design of peptidomimetics, which mimic the structure of peptides and can disrupt protein-protein interactions in various diseases .

Safety and Hazards

The safety data sheet for 2-Azetidinone indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of exposure .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

properties

IUPAC Name

1-(3-acetylphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXZFPHDSAVEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinone, 1-(3-acetylphenyl)-

Synthesis routes and methods

Procedure details

The title compound was prepared in 97% yield according to the general procedure for the preparation of the amides, ureas and carbamates (Method A) starting from 1-(3-bromophenyl)ethanone and 2-azetidinone.
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azetidinone, 1-(3-acetylphenyl)-
Reactant of Route 2
Reactant of Route 2
2-Azetidinone, 1-(3-acetylphenyl)-
Reactant of Route 3
Reactant of Route 3
2-Azetidinone, 1-(3-acetylphenyl)-
Reactant of Route 4
Reactant of Route 4
2-Azetidinone, 1-(3-acetylphenyl)-
Reactant of Route 5
Reactant of Route 5
2-Azetidinone, 1-(3-acetylphenyl)-
Reactant of Route 6
Reactant of Route 6
2-Azetidinone, 1-(3-acetylphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.